Cas no 2229029-70-1 (5-chloro-2-1-(methylamino)cyclopropylphenol)

5-Chloro-2-[1-(methylamino)cyclopropyl]phenol is a cyclopropane-substituted phenolic compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure, featuring a chloro-substituted phenol core and a methylamino-cyclopropyl moiety, offers distinct reactivity and steric properties. This compound may serve as a versatile intermediate in the development of pharmacologically active molecules, particularly those targeting enzyme inhibition or receptor modulation. The cyclopropyl group enhances conformational rigidity, which can improve binding affinity and metabolic stability in drug candidates. Its synthesis typically involves selective functionalization of the phenol ring and cyclopropane ring formation under controlled conditions. The compound's stability and solubility profile make it suitable for further derivatization in synthetic workflows.
5-chloro-2-1-(methylamino)cyclopropylphenol structure
2229029-70-1 structure
Product name:5-chloro-2-1-(methylamino)cyclopropylphenol
CAS No:2229029-70-1
MF:C10H12ClNO
Molecular Weight:197.661381721497
CID:6259443
PubChem ID:165649834

5-chloro-2-1-(methylamino)cyclopropylphenol 化学的及び物理的性質

名前と識別子

    • 5-chloro-2-1-(methylamino)cyclopropylphenol
    • 2229029-70-1
    • 5-chloro-2-[1-(methylamino)cyclopropyl]phenol
    • EN300-1975368
    • インチ: 1S/C10H12ClNO/c1-12-10(4-5-10)8-3-2-7(11)6-9(8)13/h2-3,6,12-13H,4-5H2,1H3
    • InChIKey: PMZLVTZCHRVJRG-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)O)C1(CC1)NC

計算された属性

  • 精确分子量: 197.0607417g/mol
  • 同位素质量: 197.0607417g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 193
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 32.3Ų

5-chloro-2-1-(methylamino)cyclopropylphenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1975368-0.05g
5-chloro-2-[1-(methylamino)cyclopropyl]phenol
2229029-70-1
0.05g
$888.0 2023-09-16
Enamine
EN300-1975368-0.25g
5-chloro-2-[1-(methylamino)cyclopropyl]phenol
2229029-70-1
0.25g
$972.0 2023-09-16
Enamine
EN300-1975368-0.5g
5-chloro-2-[1-(methylamino)cyclopropyl]phenol
2229029-70-1
0.5g
$1014.0 2023-09-16
Enamine
EN300-1975368-2.5g
5-chloro-2-[1-(methylamino)cyclopropyl]phenol
2229029-70-1
2.5g
$2071.0 2023-09-16
Enamine
EN300-1975368-0.1g
5-chloro-2-[1-(methylamino)cyclopropyl]phenol
2229029-70-1
0.1g
$930.0 2023-09-16
Enamine
EN300-1975368-10.0g
5-chloro-2-[1-(methylamino)cyclopropyl]phenol
2229029-70-1
10g
$4545.0 2023-06-02
Enamine
EN300-1975368-1g
5-chloro-2-[1-(methylamino)cyclopropyl]phenol
2229029-70-1
1g
$1057.0 2023-09-16
Enamine
EN300-1975368-10g
5-chloro-2-[1-(methylamino)cyclopropyl]phenol
2229029-70-1
10g
$4545.0 2023-09-16
Enamine
EN300-1975368-5g
5-chloro-2-[1-(methylamino)cyclopropyl]phenol
2229029-70-1
5g
$3065.0 2023-09-16
Enamine
EN300-1975368-1.0g
5-chloro-2-[1-(methylamino)cyclopropyl]phenol
2229029-70-1
1g
$1057.0 2023-06-02

5-chloro-2-1-(methylamino)cyclopropylphenol 関連文献

5-chloro-2-1-(methylamino)cyclopropylphenolに関する追加情報

Introduction to 5-Chloro-2-1-(Methylamino)cyclopropylphenol (CAS No. 2229029-70-1)

5-Chloro-2-1-(methylamino)cyclopropylphenol (CAS No. 2229029-70-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chlorinated phenolic ring and a cyclopropyl group substituted with a methylamino moiety. These structural elements contribute to its potential biological activities and therapeutic applications.

The chemical structure of 5-chloro-2-1-(methylamino)cyclopropylphenol is particularly intriguing due to the presence of the cyclopropyl ring, which is known for its high reactivity and ability to form stable complexes with various biological targets. The chlorine atom on the phenolic ring adds further complexity and can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability.

Recent studies have explored the pharmacological properties of 5-chloro-2-1-(methylamino)cyclopropylphenol, revealing its potential as a therapeutic agent in various medical conditions. One notable area of research is its antioxidant activity, which has been shown to be effective in scavenging free radicals and protecting cells from oxidative stress. This property makes it a promising candidate for the treatment of oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases.

In addition to its antioxidant properties, 5-chloro-2-1-(methylamino)cyclopropylphenol has also demonstrated anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation. This suggests that the compound could be useful in managing inflammatory conditions, including arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 5-chloro-2-1-(methylamino)cyclopropylphenol has been extensively studied to understand its behavior in biological systems. Research indicates that it exhibits good oral bioavailability and a favorable distribution profile, allowing it to reach target tissues effectively. Furthermore, the compound has shown low toxicity in preclinical studies, making it a safe candidate for further development.

One of the most exciting aspects of 5-chloro-2-1-(methylamino)cyclopropylphenol is its potential as a lead compound for drug discovery. Its unique structure and multifaceted biological activities make it an attractive starting point for the development of novel therapeutic agents. Researchers are currently exploring various modifications to optimize its pharmacological properties and enhance its therapeutic efficacy.

In the context of clinical applications, 5-chloro-2-1-(methylamino)cyclopropylphenol has shown promise in preclinical models of various diseases. For instance, studies in animal models have demonstrated its efficacy in reducing oxidative stress and inflammation in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has shown potential in cardiovascular diseases by improving endothelial function and reducing atherosclerotic plaque formation.

The mechanism of action of 5-chloro-2-1-(methylamino)cyclopropylphenol is not yet fully understood, but ongoing research is shedding light on its interactions with cellular pathways. It is believed to exert its effects through multiple mechanisms, including modulation of redox signaling pathways, inhibition of inflammatory mediators, and protection against cellular damage. These mechanisms collectively contribute to its broad-spectrum therapeutic potential.

In conclusion, 5-chloro-2-1-(methylamino)cyclopropylphenol (CAS No. 2229029-70-1) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, makes it an exciting candidate for further investigation and development as a therapeutic agent. As research continues to advance, it is likely that this compound will play an important role in addressing unmet medical needs and improving patient outcomes.

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